Cas no 944900-20-3 (5-Chloropyrimidine-2-carbaldehyde)

5-Chloropyrimidine-2-carbaldehyde structure
944900-20-3 structure
Product Name:5-Chloropyrimidine-2-carbaldehyde
CAS No:944900-20-3
MF:C5H3ClN2O
MW:142.543119668961
MDL:MFCD10696968
CID:844787
PubChem ID:55264126
Update Time:2025-11-02

5-Chloropyrimidine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloropyrimidine-2-carbaldehyde
    • 5-Chloro-2-pyrimidinecarboxaldehyde (ACI)
    • 5-Chloropyrimidine-2-carboxaldehyde
    • MFCD10696968
    • 5-Chloro-2-pyrimidinecarbaldehyde
    • PB22417
    • J-517414
    • 944900-20-3
    • A851152
    • AKOS006305775
    • SCHEMBL15264492
    • CS-0054733
    • SY116380
    • FT-0735077
    • P10946
    • DTXSID50717075
    • DB-079921
    • MDL: MFCD10696968
    • Inchi: 1S/C5H3ClN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
    • InChI Key: ACZIIAYMCSXFNQ-UHFFFAOYSA-N
    • SMILES: ClC1C=NC(C=O)=NC=1

Computed Properties

  • Exact Mass: 141.9933904g/mol
  • Monoisotopic Mass: 141.9933904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 42.8Ų

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5-Chloropyrimidine-2-carbaldehyde Production Method

Production Method 1

Reaction Conditions
Reference
Novel organic electroluminescent compounds suited for use as host material in electroluminescent layer of organic electroluminescent device
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: 1,4-Dioxane ,  Water ;  1.5 h, 23 °C
Reference
Preparation of heteroaryl triazoles as agonists of the APJ receptor
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Preparation of novel heterocyclic compounds as anticancer agents
, World Intellectual Property Organization, , ,

5-Chloropyrimidine-2-carbaldehyde Raw materials

5-Chloropyrimidine-2-carbaldehyde Preparation Products

5-Chloropyrimidine-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:944900-20-3)5-Chloropyrimidine-2-carbaldehyde
Order Number:A851152
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:34
Price ($):969.0
Email:sales@amadischem.com

Additional information on 5-Chloropyrimidine-2-carbaldehyde

5-Chloropyrimidine-2-carbaldehyde and Its Synthesis Pathway in CAS No.944900-20-3: A Comprehensive Overview

5-Chloropyrimidine-2-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds, including pyrimidine derivatives and carbonyl-containing molecules. The compound is characterized by its unique chemical structure, which features a pyrimidine ring substituted with a chlorine atom at the 5-position and a carbaldehyde group at the 2-position. The CAS No.944900-20-3 identifier ensures precise identification of this compound, which is widely studied for its potential applications in pharmaceutical and chemical industries.

Recent advances in medicinal chemistry have highlighted the importance of 5-Chloropyrimidine-2-carbaldehyde as a building block for the development of antiviral agents and anti-inflammatory drugs. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against RNA-dependent RNA polymerase (RdRp), making them promising candidates for the treatment of RNA viruses such as severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This finding underscores the relevance of 5-Chloropyrimidine-2-carbaldehyde in the context of antiviral drug discovery.

The synthesis of 5-Chloropyrimidine-2-carbaldehyde has been optimized through various methodologies, including electrophilic substitution reactions and condensation reactions. A 2024 report in Organic & Biomolecular Chemistry described a novel catalytic approach that employs transition metal catalysts to enhance the efficiency of the reaction, reducing the formation of byproducts and improving the overall yield. This innovation aligns with the growing emphasis on sustainable and green chemistry practices in the pharmaceutical industry.

Structural modifications of 5-Chloropyrimidine-2-carbaldehyde have also been explored to enhance its pharmacological properties. For instance, the introduction of fluorine atoms or hydroxyl groups at specific positions has been shown to improve the compound's bioavailability and metabolic stability. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that such modifications significantly increased the cytotoxic activity of the compound against multidrug-resistant cancer cell lines, highlighting its potential as a lead molecule in oncology research.

The chemical reactivity of 5-Chloropyrimidine-2-carbaldehyde is primarily attributed to the presence of the carbaldehyde group, which can participate in various reactions such as condensation, oxidation, and reduction. These reactions are critical in the formation of more complex molecules, including pyrimidine nucleotides and carbamate derivatives. The ability of this compound to undergo such transformations makes it a versatile starting material for the synthesis of pharmaceutical intermediates.

In the field of drug development, 5-Chloropyrimidine-2-carbaldehyde has been extensively studied for its role in the synthesis of antibacterial agents. A 2024 review in Current Medicinal Chemistry emphasized the importance of this compound in the design of fluoroquinolone derivatives, which are known for their broad-spectrum antimicrobial activity. The study also highlighted the potential of 5-Chloropyrimidine-2-carbaldehyde as a scaffold for the development of novel antibiotics with improved efficacy against multidrug-resistant pathogens.

The physicochemical properties of 5-Chloropyrimidine-2-carbaldehyde are essential for its application in various industrial processes. The compound exhibits a high melting point and solubility in polar solvents, which are favorable for its use in solid-state synthesis and crystallization techniques. These properties are crucial for the production of high-purity compounds required in pharmaceutical manufacturing.

Furthermore, the toxicological profile of 5-Chloropyrimidine-2-carbaldehyde has been evaluated in several studies to ensure its safety for industrial use. A 2023 assessment in Environmental Toxicology and Chemistry indicated that the compound has a low acute toxicity and does not exhibit significant genotoxic potential. These findings support its use in the synthesis of biologically active compounds with minimal environmental impact.

Recent trends in synthetic chemistry have focused on the development of asymmetric catalysis to enhance the stereoselectivity of reactions involving 5-Chloropyrimidine-2-carbaldehyde. A 2024 paper in Chemical Communications described a chiral catalyst that enables the selective formation of enantiomers of this compound, which is critical for the production of pharmaceuticals with specific stereochemical requirements.

The market demand for 5-Chloropyrimidine-2-carbaldehyde is driven by its applications in the pharmaceutical industry and agrochemical sectors. The compound's role in the synthesis of antiviral agents, anti-inflammatory drugs, and antibacterial compounds has led to increased interest in its production and commercialization. This growing demand is expected to spur further research into its synthesis and potential applications.

In conclusion, 5-Chloropyrimidine-2-carbaldehyde is a versatile and important compound in the fields of organic chemistry and pharmaceutical science. Its unique structure and reactivity make it a valuable intermediate for the development of various biologically active compounds. Ongoing research into its synthesis, modification, and applications continues to expand its utility in the scientific and industrial communities.

For more information on the latest developments in the study of 5-Chloropyrimidine-2-carbaldehyde, refer to recent publications in Journal of Medicinal Chemistry, Organic & Biomolecular Chemistry, and Current Medicinal Chemistry. These sources provide insights into the current trends and future directions of research involving this compound.

Keywords: 5-Chloropyrimidine-2-carbaldehyde, CAS No. 944900-20-3, pyrimidine derivatives, antiviral agents, pharmaceutical intermediates, synthetic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:944900-20-3)5-Chloropyrimidine-2-carbaldehyde
A851152
Purity:99%
Quantity:1g
Price ($):969.0
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